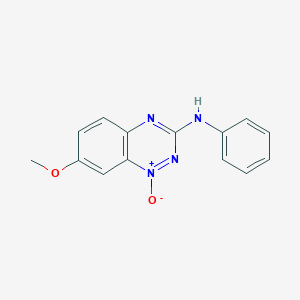
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazinone family.
Preparation Methods
The synthesis of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 2-aminobenzamides with diazonium salts. The process begins with the diazotisation of 2-aminobenzamides, followed by cyclisation to form the benzotriazinone core . The reaction conditions are generally mild, often performed at room temperature, and utilize reagents such as p-tosic acid and polymer-supported nitrite . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients. The compound’s molecular structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine can be compared with other benzotriazinone derivatives, such as:
1,2,3-Benzotriazin-4(3H)-one: Known for its use in medicinal chemistry as an enzyme inhibitor.
Benzothiatriazine-1,1(2H)-dioxide: Used as a diuretic and in other pharmaceutical applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzotriazine class, characterized by a benzene ring fused to a triazine moiety. The presence of a methoxy group and an oxo group contributes to its chemical reactivity and biological interactions.
Research indicates that this compound exhibits significant inhibitory activity against monoamine oxidase B (MAO-B) enzymes. This inhibition is crucial for enhancing cognitive functions and treating psychiatric disorders, as MAO-B plays a role in the metabolism of neurotransmitters such as dopamine .
Therapeutic Applications
The compound has been explored for several therapeutic applications:
- Cognitive Enhancement : Inhibition of MAO-B has been linked to improved cognitive functions, making this compound a candidate for treating neurodegenerative diseases.
- Psychiatric Disorders : Its potential in managing conditions like depression and anxiety has been noted due to its effect on neurotransmitter levels .
- Antimicrobial Activity : Some studies suggest that derivatives of benzotriazine compounds may exhibit antimicrobial properties, although specific data on this compound is limited .
Case Studies and Experimental Data
A series of studies have tested the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl group or the introduction of different substituents can significantly alter the biological activity of benzotriazine derivatives. For instance:
- Substituent Variations : Introduction of electron-donating or electron-withdrawing groups can enhance or diminish MAO-B inhibitory activity.
- Molecular Docking Studies : These studies have elucidated binding interactions with target proteins, providing insights into optimizing the compound's efficacy against specific biological targets .
Properties
CAS No. |
921933-33-7 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-methoxy-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-7-8-12-13(9-11)18(19)17-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16,17) |
InChI Key |
GZXGPBUMAOIKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















